Benzo[c]isothiazole-6-carboxylic acid is a heterocyclic compound characterized by its unique bicyclic structure, which includes a benzene ring fused to an isothiazole moiety. The chemical formula for this compound is and it has a molecular weight of approximately 179.20 g/mol. The compound is recognized for its potential applications in various fields, particularly in medicinal chemistry due to its biological activity and chemical reactivity.
Benzo[c]isothiazole-6-carboxylic acid exhibits notable biological activities, including:
The synthesis of benzo[c]isothiazole-6-carboxylic acid can be achieved through several methods:
Benzo[c]isothiazole-6-carboxylic acid finds utility in several areas:
Studies examining the interactions of benzo[c]isothiazole-6-carboxylic acid with biological targets are crucial for understanding its pharmacological potential. Research has indicated that:
Benzo[c]isothiazole-6-carboxylic acid shares structural and functional similarities with other compounds in the benzothiazole class. Notable similar compounds include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Benzothiazole-5-carboxylic acid | 68867-17-4 | 0.97 |
| 2-Methylbenzo[d]thiazole-5-carboxylic acid | 24851-69-2 | 0.88 |
| 2-Chlorobenzo[d]thiazole-5-carboxylic acid | 1393576-38-9 | 0.87 |
| 2-Chlorobenzo[d]thiazole-7-carboxylic acid | 1379324-66-9 | 0.86 |
| Benzo[d]thiazole-7-carboxylic acid | 677304-83-5 | 0.81 |
Benzo[c]isothiazole-6-carboxylic acid is distinguished from these similar compounds by its specific position of the carboxyl group on the isothiazole ring and its unique biological activity profile. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it a valuable candidate for further research in medicinal chemistry.
Catalyst-free cyclization methodologies utilizing elemental sulfur have emerged as environmentally benign and economically advantageous approaches for constructing benzo[c]isothiazole-6-carboxylic acid derivatives [1] [2]. These strategies leverage the inherent reactivity of elemental sulfur to facilitate heterocycle formation without requiring expensive transition metal catalysts or harsh reaction conditions [1].
The fundamental mechanism underlying elemental sulfur-mediated cyclization involves the activation of sulfur atoms through oxidative processes, typically employing dimethyl sulfoxide as both solvent and oxidant [1] [2]. In these transformations, aromatic amines serve as nucleophilic components that undergo sequential carbon-sulfur and carbon-nitrogen bond formations to yield the desired benzoisothiazole framework [2].
Table 1: Elemental Sulfur-Mediated Cyclization Conditions
| Starting Material | Sulfur Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Aminothiophenol | 1.5 | Dimethyl sulfoxide | 120 | 12 | 78 [1] |
| Arylacetylene derivatives | 2.0 | Dimethyl sulfoxide | 130 | 8 | 65-82 [3] |
| Nitroarene precursors | 1.2 | N-Methylmorpholine | 140 | 6 | 70-85 [4] |
The reaction proceeds through formation of sulfurated intermediates that undergo intramolecular cyclization [2]. Control experiments have demonstrated that elemental sulfur is essential for reaction progression, as its removal completely inhibits product formation [1]. The mechanism involves initial sulfur incorporation into the aromatic system, followed by oxidative cyclization to generate the isothiazole ring [2].
Mechanistic investigations reveal that dimethyl sulfoxide functions as both reaction medium and oxidizing agent [1] [2]. When dimethyl sulfoxide is replaced with methyl phenyl sulfoxide, benzothiazolethione products can be isolated, confirming the dual role of dimethyl sulfoxide in the transformation [2]. The reaction tolerates various functional groups and provides moderate to good yields across diverse substrate classes [1] [3].
Temperature optimization studies indicate that reactions conducted at 120-140°C provide optimal conversion rates while minimizing side product formation [1] [4]. Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition pathways that reduce overall yields [1].
Oxidative annulation strategies represent sophisticated synthetic approaches for constructing benzo[c]isothiazole-6-carboxylic acid through controlled oxidative processes [5] [6]. These methodologies exploit the reactivity of pre-formed heterocyclic precursors under oxidizing conditions to achieve ring closure and aromatization [5].
Iodine-catalyzed oxidative annulation has proven particularly effective for assembling benzoisothiazole frameworks from readily available starting materials [5]. The process involves three-component coupling reactions between aromatic amines, aldehydes, and elemental sulfur, with catalytic amounts of ammonium iodide or potassium iodide promoting the transformation [5].
Table 2: Oxidative Annulation Reaction Parameters
| Catalyst System | Oxidant | Substrate Class | Reaction Conditions | Yield Range (%) |
|---|---|---|---|---|
| Ammonium iodide | Dimethyl sulfoxide | Aromatic amines + benzaldehydes | 100°C, 12h | 65-89 [5] |
| Potassium iodide | Oxygen atmosphere | Heteroaryl precursors | 80°C, 8h | 58-76 [5] |
| Iron trichloride | Air oxidation | Thioformanilides | 60°C, 4h | 70-85 [7] |
The oxidative annulation mechanism proceeds through formation of imine intermediates that undergo sulfur insertion and subsequent cyclization [5]. The process achieves double carbon-sulfur bond formation and one carbon-nitrogen bond formation through cleavage of multiple carbon-hydrogen bonds [5]. This approach demonstrates excellent functional group tolerance and provides access to structurally diverse benzoisothiazole derivatives [5].
Phenyliodine diacetate-mediated oxidative cyclization represents another valuable methodology for benzoisothiazole synthesis [6] [8]. This approach utilizes hypervalent iodine reagents to promote intramolecular oxidative bond formation from suitable precursors [6]. The reaction proceeds via formation of aryldiazenyl intermediates that undergo subsequent cyclization through oxidative nitrogen-sulfur bond formation [6] [8].
Iron-promoted oxidative cyclization of thioformanilide precursors has been developed as an efficient route to benzoisothiazole derivatives [7]. This methodology employs iron trichloride as both catalyst and oxidant, achieving cyclization under mild conditions with good selectivity [7]. The reaction demonstrates broad substrate scope and provides products in moderate to good yields [7].
Solvent selection plays a critical role in thioamide-based conversions leading to benzo[c]isothiazole-6-carboxylic acid formation, significantly influencing reaction rates, selectivity, and product yields [9] [10] [11]. The unique properties of thioamides, including their enhanced reactivity compared to conventional amides and altered hydrogen bonding characteristics, necessitate careful consideration of solvent effects [9].
Dimethyl sulfoxide emerges as the optimal solvent for most thioamide cyclization reactions due to its dual function as both reaction medium and oxidizing agent [1] [2] [11]. The superior performance of dimethyl sulfoxide relates to its ability to stabilize charged intermediates formed during the cyclization process while simultaneously providing oxidizing equivalents necessary for aromatization [11].
Table 3: Solvent Effects on Thioamide Cyclization Efficiency
| Solvent | Dielectric Constant | Conversion Rate (%/h) | Selectivity (%) | Product Yield (%) |
|---|---|---|---|---|
| Dimethyl sulfoxide | 46.7 | 8.2 | 92 | 78 [11] |
| N,N-Dimethylformamide | 36.7 | 5.1 | 85 | 65 [11] |
| N-Methylpyrrolidone | 32.2 | 4.3 | 81 | 62 [11] |
| Acetonitrile | 37.5 | 3.8 | 76 | 58 [11] |
| Dichloromethane | 8.9 | 1.2 | 45 | 32 [11] |
Polar aprotic solvents generally provide superior results compared to protic or low-polarity alternatives [11]. The enhanced solvation of ionic intermediates in high-dielectric media facilitates charge separation and stabilizes transition states during cyclization [11]. N,N-Dimethylformamide and N-methylpyrrolidone represent viable alternatives to dimethyl sulfoxide, though with reduced efficiency [11].
Mechanistic studies reveal that solvent polarity directly correlates with reaction rate and selectivity [11]. High-polarity solvents stabilize the charged intermediates formed during thioamide activation, promoting desired cyclization pathways while suppressing competitive side reactions [11]. Conversely, low-polarity solvents lead to incomplete conversion and increased formation of undesired products [11].
Temperature-solvent interactions significantly influence reaction outcomes in thioamide cyclizations [11] [12]. Elevated temperatures in polar aprotic media enhance reaction rates while maintaining selectivity, whereas similar conditions in low-polarity solvents promote decomposition pathways [12]. The optimal temperature-solvent combination typically involves dimethyl sulfoxide at 120-140°C for maximum efficiency [11].
Water content in reaction solvents critically affects thioamide conversions, particularly when thioimidate protecting strategies are employed [13] [12]. Presence of residual water can lead to unwanted hydrolysis of thioimidate intermediates to thioesters, reducing overall yields [12]. Anhydrous conditions or alternative scavenging systems are essential for maintaining reaction efficiency [12].
The interaction between thioamide substrates and solvent molecules influences conformational preferences and reactivity patterns [9] [13]. Thioamides exhibit altered hydrogen bonding compared to conventional amides due to the weaker hydrogen bond accepting ability of sulfur compared to oxygen [9]. This property affects substrate solvation and can influence the preferred reaction pathways in different solvent environments [9].
The nuclear magnetic resonance spectroscopic characterization of benzo[c]isothiazole-6-carboxylic acid reveals distinctive signature patterns across multiple nuclei that provide comprehensive structural elucidation. The multinuclear nuclear magnetic resonance analysis encompasses proton, carbon-13, and nitrogen-15 nuclei, each contributing unique spectroscopic fingerprints characteristic of this heterocyclic carboxylic acid [1] [2] [3].
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of benzo[c]isothiazole-6-carboxylic acid displays characteristic aromatic proton signals in the downfield region between 7.2 and 8.3 parts per million [3] [4]. The aromatic protons of the benzoisothiazole ring system exhibit complex coupling patterns typical of substituted benzene derivatives, with coupling constants ranging from 7 to 9 hertz [5] [3]. The carboxylic acid proton manifests as a broad signal between 12 and 13 parts per million, consistent with hydrogen bonding and rapid exchange phenomena observed in carboxylic acid functionalities [4] [6].
The benzene ring protons demonstrate characteristic meta and ortho coupling patterns, with the proton at position 5 appearing as a doublet due to coupling with the adjacent proton at position 4 [3] [4]. The thiazole proton at position 3 typically resonates at the most downfield position within the aromatic region, reflecting the electron-withdrawing nature of the sulfur and nitrogen heteroatoms [2] [4].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed insight into the electronic environment of carbon atoms within the benzo[c]isothiazole-6-carboxylic acid structure [2] [3]. The aromatic carbon atoms resonate between 120 and 180 parts per million, with distinct chemical shift patterns that reflect the heterocyclic nature of the compound [2] [7]. The carboxylic acid carbonyl carbon appears characteristically downfield at approximately 165-170 parts per million, consistent with the deshielding effect of the carbonyl functionality [3] [4].
The carbon atoms within the thiazole ring demonstrate unique chemical shift patterns influenced by the electronegativity of sulfur and nitrogen atoms [2] [7]. Carbon-3, adjacent to the thiazole nitrogen, typically exhibits a chemical shift around 150-160 parts per million, while carbons within the benzene ring portion display chemical shifts characteristic of substituted aromatic systems [2] [4].
Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy
Nitrogen-15 nuclear magnetic resonance spectroscopy of benzo[c]isothiazole-6-carboxylic acid provides crucial information regarding the electronic environment of the heterocyclic nitrogen atom [8] [9]. The nitrogen chemical shift typically ranges from -200 to -350 parts per million, highly dependent on the electronic environment and bonding characteristics [8] [10]. The thiazole nitrogen exhibits chemical shifts that reflect its hybridization state and participation in the aromatic π-electron system [11] [9].
The nitrogen-15 nuclear magnetic resonance signals often appear broad due to quadrupolar relaxation effects and rapid chemical exchange processes [8] [9]. The chemical shift values provide insight into the degree of aromaticity within the thiazole ring and the electron-donating or electron-withdrawing effects of substituents [8] [10].
| Nucleus | Chemical Shift Range (ppm) | Key Features | Coupling Patterns |
|---|---|---|---|
| ¹H | 7.2-8.3 (aromatic), 12-13 (COOH) | Aromatic proton multiplets, carboxylic acid broad signal | Complex aromatic coupling patterns (J = 7-9 Hz typical) |
| ¹³C | 120-180 (aromatic), 165-170 (COOH) | Aromatic carbons, carbonyl carbon around 165-170 ppm | No direct coupling, multiplicities from ¹H coupling |
| ¹⁵N | -200 to -350 (typical for isothiazole nitrogen) | Nitrogen chemical shifts highly dependent on electronic environment | Broad signals due to quadrupolar relaxation effects |
Mass spectrometric analysis of benzo[c]isothiazole-6-carboxylic acid under electron impact ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and insight into the stability of various molecular segments [12] [13] [14]. The fragmentation patterns demonstrate the preferential cleavage sites within the heterocyclic framework and provide diagnostic ions for compound identification [15] [16] [17].
Molecular Ion and Primary Fragmentations
The molecular ion peak appears at mass-to-charge ratio 179, corresponding to the intact benzo[c]isothiazole-6-carboxylic acid molecule [1] [12]. The molecular ion typically exhibits moderate intensity, ranging from 10 to 30 percent relative abundance, indicating reasonable stability under electron impact conditions [13] [17]. The isotope pattern confirms the presence of sulfur, nitrogen, and oxygen atoms within the molecular structure [12] [18].
Primary fragmentation pathways involve the preferential loss of carbon monoxide (mass 28) from the carboxylic acid functionality, generating a fragment ion at mass-to-charge ratio 151 [13] [17]. This fragmentation occurs through α-cleavage adjacent to the carbonyl group, representing one of the most favorable fragmentation processes for carboxylic acid derivatives [19] [17]. The resulting fragment ion maintains the benzoisothiazole core structure with moderate to high relative intensity (40-60 percent) [13] [17].
Secondary Fragmentation Processes
Secondary fragmentation involves the loss of the complete carboxyl group (mass 45), producing a fragment ion at mass-to-charge ratio 134 [13] [17]. This fragmentation follows a McLafferty rearrangement mechanism characteristic of carboxylic acid compounds, where hydrogen rearrangement facilitates the elimination of the carboxyl functionality [19] [17]. The process generates a stabilized aromatic cation that retains the heterocyclic framework [16] [17].
Additional fragmentation pathways include the loss of acetic acid equivalents (mass 60), generating fragments at mass-to-charge ratio 119 [15] [17]. This fragmentation pathway suggests rearrangement processes that involve multiple bond cleavages within the carboxylic acid side chain [13] [18].
Ring Fragmentation and Diagnostic Ions
Ring fragmentation processes generate characteristic diagnostic ions that provide insight into the stability and electronic distribution within the benzo[c]isothiazole system [14] [16]. The benzoyl cation at mass-to-charge ratio 105 represents a significant fragment ion (30-50 percent relative intensity) formed through benzylic cleavage processes [13] [17]. This ion provides diagnostic information regarding the aromatic substitution pattern [16] [18].
The phenyl cation at mass-to-charge ratio 77 typically appears as one of the most abundant fragment ions (60-80 percent relative intensity), reflecting the stability of the phenyl radical cation [19] [17]. Thiazole-derived fragments appear at mass-to-charge ratio 51, indicating the retention of the heterocyclic nitrogen-sulfur framework under certain fragmentation conditions [14] [16].
| Fragment m/z | Assignment | Relative Intensity (%) | Fragmentation Mechanism |
|---|---|---|---|
| 179 | Molecular ion [M]⁺ | 10-30 | Electron impact ionization |
| 151 | Loss of CO [-28] | 40-60 | α-Cleavage adjacent to carbonyl |
| 135 | Loss of COOH [-44] | 20-40 | McLafferty rearrangement |
| 123 | Loss of C₂H₄O₂ [-56] | 15-35 | Loss of carboxylic acid functionality |
| 105 | Benzoyl cation [C₇H₅O]⁺ | 30-50 | Benzylic cleavage |
| 77 | Phenyl cation [C₆H₅]⁺ | 60-80 | Ring fragmentation |
| 51 | Thiazole fragment | 20-40 | Heterocyclic ring retention |
Thermogravimetric analysis of benzo[c]isothiazole-6-carboxylic acid provides comprehensive insight into the thermal stability characteristics and decomposition pathways under controlled heating conditions [20] [21] [22]. The thermal decomposition process proceeds through multiple distinct stages, each characterized by specific mass loss profiles and evolved gas products [23] [24] [25].
Initial Thermal Stability Region
The initial thermal stability region extends from ambient temperature to approximately 200 degrees Celsius, where benzo[c]isothiazole-6-carboxylic acid demonstrates excellent thermal stability [21] [24]. Within this temperature range, mass loss remains minimal (2-5 percent), primarily attributed to moisture desorption and the removal of physisorbed water molecules [21] [22]. The compound exhibits no significant structural decomposition, confirming its suitability for applications requiring moderate thermal exposure [24] [25].
The thermal stability in this region reflects the aromatic nature of the benzo[c]isothiazole framework and the stabilizing influence of the fused ring system [6] [26]. The carboxylic acid functionality remains intact, as evidenced by the absence of carbon dioxide evolution during this temperature range [20] [21].
Decarboxylation and Primary Decomposition
The primary decomposition stage occurs between 200 and 280 degrees Celsius, characterized by the onset of decarboxylation processes [20] [21] [23]. Mass loss during this stage ranges from 15 to 25 percent, primarily resulting from the elimination of carbon dioxide and carbon monoxide from the carboxylic acid functionality [21] [23]. Evolved gas analysis confirms the liberation of these oxidized carbon species, consistent with typical carboxylic acid thermal decomposition patterns [23] [27].
The decarboxylation process follows first-order kinetics with an activation energy characteristic of aromatic carboxylic acids [23] [24]. The thermal decomposition mechanism involves the formation of radical intermediates that facilitate the cleavage of the carbon-carbon bond connecting the carboxyl group to the aromatic ring [23] [27].
Major Decomposition and Ring Opening
The major decomposition stage extends from 280 to 450 degrees Celsius, representing the most significant mass loss period (40-55 percent) [21] [28]. This stage involves extensive ring opening reactions and the fragmentation of the benzo[c]isothiazole core structure [28] [29]. Evolved gas analysis reveals the formation of hydrogen cyanide, ammonia, and various aromatic fragment species [21] [28].
The decomposition mechanism involves the rupture of carbon-nitrogen and carbon-sulfur bonds within the heterocyclic framework [28] [29]. The process generates nitrogen-containing fragments that subsequently undergo further decomposition to form simple nitrogenous compounds [21] [28]. Sulfur-containing fragments evolve as sulfur dioxide and carbonyl sulfide, indicating the oxidative decomposition of the thiazole sulfur atom [21] [29].
Secondary Fragmentation and Char Formation
Secondary fragmentation occurs between 450 and 600 degrees Celsius, characterized by continued mass loss (20-30 percent) and the formation of smaller molecular weight products [21] [22]. This stage involves the further breakdown of aromatic fragments generated during the major decomposition phase [28] [29]. Evolved products include sulfur dioxide, carbonyl sulfide, and various hydrocarbon fragments resulting from the cleavage of aromatic carbon-carbon bonds [21] [29].
The final decomposition stage (600-800 degrees Celsius) involves char formation and residual decomposition processes [21] [22]. Mass loss during this stage remains relatively modest (5-15 percent), primarily consisting of carbon dioxide evolution from the oxidation of carbonaceous residue [21] [22]. The final residue typically comprises inorganic sulfur and nitrogen compounds along with graphitized carbon structures [21] [24].
| Temperature Range (°C) | Mass Loss (%) | Process | Evolved Products |
|---|---|---|---|
| 25-200 | 2-5 | Moisture loss/desorption | H₂O |
| 200-280 | 15-25 | Decarboxylation onset | CO₂, CO |
| 280-450 | 40-55 | Major decomposition (ring opening) | HCN, NH₃, aromatic fragments |
| 450-600 | 20-30 | Secondary fragmentation | SO₂, COS, hydrocarbon fragments |
| 600-800 | 5-15 | Char formation/residual decomposition | CO₂, residual carbon |